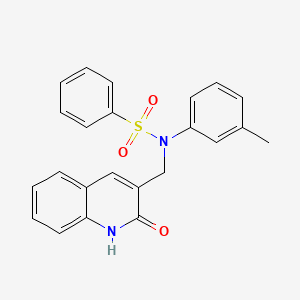
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, also known as HQS, is a chemical compound that has been extensively studied for its potential use in scientific research. HQS is a sulfonamide derivative that contains a quinoline ring, which gives it unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the formation of a complex with metal ions or biomolecules. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide contains a quinoline ring that acts as a chelating agent, forming a stable complex with metal ions. The sulfonamide group in N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide also allows it to form hydrogen bonds with biomolecules such as proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that require metal ions for their activity. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in lab experiments is its high selectivity for metal ions and biomolecules. This allows for precise monitoring of changes in metal ion concentrations or biomolecule activity. Another advantage is its fluorescent properties, which allow for easy detection and quantification. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide is its potential toxicity, as it can bind to essential metal ions in biological systems and disrupt their function.
Zukünftige Richtungen
There are several future directions for the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in scientific research. One direction is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide-based probes for the detection of metal ions and biomolecules in vivo. Another direction is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in the development of new therapies for cancer and inflammatory diseases. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide could be used in the study of metal ion homeostasis in biological systems, and in the development of new metal-based catalysts for chemical reactions.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, is a chemical compound that has been extensively studied for its potential use in scientific research. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has unique biochemical and physiological properties that make it a valuable tool for the study of metal ions and biomolecules. While there are limitations to its use, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has many potential applications in the development of new therapies and the study of biological processes.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with benzenesulfonyl chloride in the presence of a base. The reaction yields N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide as a white solid with a melting point of 210-212°C. The purity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide can be determined using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions and biomolecules. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been shown to selectively bind to metal ions such as zinc, copper, and iron, and can be used to monitor changes in metal ion concentrations in biological systems. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has also been used to study the structure and function of proteins and enzymes, and to investigate the role of metal ions in biological processes.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-8-7-10-20(14-17)25(29(27,28)21-11-3-2-4-12-21)16-19-15-18-9-5-6-13-22(18)24-23(19)26/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSBRXMJFJSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)

